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In the fields of organometallic chemistry and catalysis, the steric and electronic properties of
phosphine ligands (PRs) are pivotal in determining the reactivity, selectivity, and stability of
metal complexes. The Tolman cone angle (6) has long been a foundational metric for
quantifying the steric bulk of these ligands. This guide provides a comparison of cone angles
for various common triarylphosphine ligands, supported by the experimental methodologies
used for their determination.

Understanding the Toiman Cone Angle

Introduced by Chadwick A. Tolman, the cone angle is a measure of the steric bulk of a
phosphine ligand when coordinated to a metal center.[1] It is defined as the apex angle of a
cone, with the metal at the vertex, that encompasses the van der Waals radii of the outermost
atoms of the ligand's substituents.[1][2] This parameter is crucial for predicting how many
ligands can fit around a metal center and for understanding the steric influence on catalytic
reaction pathways.[2][3]

Comparative Data of Triarylphosphine Cone Angles

The steric hindrance of triarylphosphine ligands can be conveniently compared using their
Tolman cone angles. The table below presents a compilation of these values for several widely
used ligands.
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Ligand Name Abbreviation Cone Angle (0) in degrees
Triphenylphosphine PPhs 145
Tri(o-tolyl)phosphine P(o-Tol)s 194
Tri(m-tolyl)phosphine P(m-Tol)s 165
Tri(p-tolyl)phosphine P(p-Tol)s 145
Tris(pentafluorophenyl)phosphi
(p phenyphosp P(CsFs)3 184

ne
Tris(2,4,6-
trimethylphenyl)phosphine PMess 212
(Mesityl)
Tris(1-naphthyl)phosphine P(1-Naph)s 225
Diphenyl(p-

Phenyl(e TPPMS 145

sulfonatophenyl)phosphine

Note: Cone angle values can vary slightly depending on the method of determination (e.g.,
physical models, X-ray crystallography, or computational methods) and the specific complex
from which they are derived.[4][5]

Experimental Protocols

The determination of the Tolman cone angle can be approached through several methods, from
the original physical models to modern computational techniques.

Tolman's Original Method (Physical Models)

The initial cone angles were determined by Tolman using carefully constructed physical space-
filling (CPK) models.[1][6]

Methodology:

o Atetrahedral nickel complex, Ni(PRs)Ls, was used as the reference geometry.
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« The Ni-P bond length was standardized to an empirical value of 2.28 A, based on average
distances from crystal structures.[6]

» A physical model of the phosphine ligand was constructed.

e The cone angle was then measured as the angle that would encompass the entire ligand,
assuming free rotation of the aryl groups around the P-C bonds.[1]

X-ray Crystallography

A more precise method for determining cone angles involves the analysis of data from single-
crystal X-ray diffraction (SCXRD).[5][7] This technique provides the exact three-dimensional
arrangement of atoms in a crystalline solid.[8][9]

Methodology:

o Crystal Growth: A suitable single crystal of a metal-phosphine complex is grown from a
supersaturated solution.[9]

o Data Collection: The crystal is mounted on a goniometer and irradiated with a
monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is recorded.[8]

o Structure Solution and Refinement: The diffraction data is used to calculate an electron
density map of the crystal's unit cell. From this map, the positions of the individual atoms are
determined.

o Cone Angle Calculation: With the precise atomic coordinates and bond lengths from the
solved crystal structure, the cone angle can be calculated geometrically. This method has the
advantage of reflecting the actual conformation of the ligand in a specific complex, rather
than an idealized model.[5]

Computational Chemistry (DFT/MM)

Modern computational methods, such as Density Functional Theory (DFT) and Molecular
Mechanics (MM), are now widely used to calculate cone angles.[3][4][10] These in silico
approaches allow for the high-throughput screening of ligands and the study of complexes that
are difficult to crystallize.
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Methodology:

e Model Building: A 3D model of the metal-phosphine complex is built using molecular
modeling software.

o Conformational Search: For flexible ligands, a conformational screening is often performed
using MM to identify the lowest energy structure.[3][4][10]

o Geometry Optimization: The geometry of the lowest-energy conformer is then optimized at a
higher level of theory, typically DFT.[3][4][10]

o Cone Angle Extraction: From the optimized geometry, which provides precise atomic
coordinates, the cone angle is calculated. This can be done for various coordination
environments (e.g., linear, tetrahedral, octahedral) to observe how steric behavior changes
with the coordination sphere.[4][10]

Visualization of the Tolman Cone Angle

The following diagram illustrates the concept of the Tolman cone angle, representing the steric
bulk of a phosphine ligand coordinated to a metal center.

Metal-Ligand Complex

Click to download full resolution via product page

Caption: Conceptual diagram of the Tolman cone angle (6).

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.semanticscholar.org/paper/Computational-assessment-on-the-Tolman-cone-angles-Jover-Cirera/e6a3cf8d94823c3cd2dc757ba63c545361e0482e
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://www.researchgate.net/publication/335579180_Computational_assessment_on_the_Tolman_cone_angles_for_P-ligands
https://www.semanticscholar.org/paper/Computational-assessment-on-the-Tolman-cone-angles-Jover-Cirera/e6a3cf8d94823c3cd2dc757ba63c545361e0482e
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://www.researchgate.net/publication/335579180_Computational_assessment_on_the_Tolman_cone_angles_for_P-ligands
https://pubs.rsc.org/en/content/articlelanding/2019/dt/c9dt02876e
https://www.researchgate.net/publication/335579180_Computational_assessment_on_the_Tolman_cone_angles_for_P-ligands
https://www.benchchem.com/product/b1216234?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1216234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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